1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring, a thiazole ring, and a benzoyl group with methoxy substituents. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the benzoyl group: The benzoyl group with methoxy substituents can be introduced via Friedel-Crafts acylation.
Formation of the thiazole ring: The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones.
Coupling reactions: The final compound can be obtained by coupling the piperidine, benzoyl, and thiazole intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities and properties not found in similar compounds.
Biological Activity
1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial and enzyme inhibition properties. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized using the Hantzsch thiazole synthesis method, which combines α-haloketones with thioamides under basic conditions.
- Coupling Reaction : The thiazole derivative is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to produce the final product.
Antibacterial Activity
Research has shown that compounds containing a piperidine nucleus exhibit significant antibacterial properties. The synthesized compound was evaluated against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity.
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : This compound demonstrated significant AChE inhibition, which is crucial for potential applications in treating neurodegenerative diseases.
- Urease : The compound exhibited strong urease inhibitory activity. In vitro studies reported IC50 values indicating potent inhibition compared to standard drugs.
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase | 2.14 ± 0.003 |
Urease | 0.63 ± 0.001 |
Case Studies
Several studies have been conducted to evaluate the biological activity of similar piperidine derivatives:
- Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and tested for their biological activities. Some derivatives exhibited strong AChE inhibition and antibacterial properties against various strains.
- In Silico Docking Studies : Molecular docking studies have shown that these compounds interact favorably with target enzymes, indicating their potential as therapeutic agents.
Properties
IUPAC Name |
1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-24-14-4-3-13(11-15(14)25-2)17(23)21-8-5-12(6-9-21)16(22)20-18-19-7-10-26-18/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFNCDRXQKUGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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